3-Ethyl-3-isothiocyanatoheptane
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Overview
Description
3-Ethyl-3-isothiocyanatoheptane is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C10H19NS and is characterized by the presence of an isothiocyanate group attached to a heptane chain with an ethyl substituent at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-isothiocyanatoheptane typically involves the reaction of a primary amine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with an electrophilic reagent such as tosyl chloride to yield the desired isothiocyanate. The reaction conditions generally include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-isothiocyanatoheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the isothiocyanate group.
Major Products Formed
The major products formed from the reactions of this compound include thioureas, carbamates, dithiocarbamates, sulfonyl derivatives, and various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-3-isothiocyanatoheptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a diagnostic marker.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-isothiocyanatoheptane involves the interaction of the isothiocyanate group with biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is responsible for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-3-isothiocyanatoheptane include other isothiocyanates such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl group at the third carbon of the heptane chain. This structural feature can influence its reactivity and biological activity compared to other isothiocyanates. The presence of the ethyl group may also affect its solubility and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
919474-69-4 |
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Molecular Formula |
C10H19NS |
Molecular Weight |
185.33 g/mol |
IUPAC Name |
3-ethyl-3-isothiocyanatoheptane |
InChI |
InChI=1S/C10H19NS/c1-4-7-8-10(5-2,6-3)11-9-12/h4-8H2,1-3H3 |
InChI Key |
KNBYLCUGXWNUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CC)N=C=S |
Origin of Product |
United States |
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